

# A Technical Guide to the RALA Peptide: Sequence, Structure, and Mechanism

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## Compound of Interest

Compound Name: RALA peptide

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The **RALA peptide** is a synthetic, 30-amino acid cationic amphipathic peptide designed for the efficient intracellular delivery of nucleic acids and other anionic therapeutic cargo.<sup>[1][2]</sup> Its design is bio-inspired, derived from fusogenic peptides like GALA and KALA, but modified to enhance efficacy and reduce toxicity.<sup>[3]</sup> By replacing lysine residues of the KALA peptide with arginine, RALA exhibits a more refined pH-responsive mechanism, crucial for its function in overcoming the endosomal barrier, a key challenge in drug delivery.<sup>[1][3]</sup>

## Amino Acid Sequence and Core Attributes

The primary structure of RALA is fundamental to its function. It is an arginine-rich 30-mer peptide that contains strategically placed hydrophobic (alanine, leucine) and cationic (arginine) residues.

Sequence (N-terminus to C-terminus): N-WEARLARALARALARHLLARALARALRACEA-C

Full Amino Acid Name: H-Trp-Glu-Ala-Arg-Leu-Ala-Arg-Ala-Leu-Ala-Arg-Ala-Leu-Ala-Arg-His-Leu-Ala-Arg-Ala-Leu-Ala-Arg-Ala-Leu-Arg-Ala-Cys-Glu-Ala-OH

This specific arrangement of amino acids confers several key properties:

- **Cationic Nature:** The presence of seven arginine residues provides a strong positive charge at physiological pH, enabling electrostatic interactions with negatively charged cargo such as

plasmid DNA (pDNA), siRNA, and mRNA.

- **Amphipathicity:** When it adopts a helical structure, the peptide spatially separates its hydrophobic and hydrophilic residues, creating two distinct faces. This amphipathic character is critical for membrane interaction.
- **pH-Responsiveness:** The inclusion of a histidine residue, along with the overall peptide design, contributes to a conformational change in the acidic environment of the endosome.

## Peptide Structure

The function of RALA is intrinsically linked to its secondary structure, which is highly sensitive to the surrounding pH.

- **At Physiological pH ( $\approx 7.4$ ):** In a neutral environment, RALA exists in a largely random coil conformation. This state is suitable for complexing with nucleic acids to form stable nanoparticles but exhibits low membrane activity, which helps minimize cytotoxicity.
- **At Endosomal pH ( $\approx 5.0-6.5$ ):** Upon entering the acidic environment of the endosome, the peptide undergoes a significant conformational change, folding into an  $\alpha$ -helix. This transition increases its  $\alpha$ -helicity, exposing a hydrophobic face and a hydrophilic, cationic face. This pH-triggered folding is the switch that "activates" its membrane-disrupting capabilities precisely where needed.

The helical wheel projection below illustrates the amphipathic nature of the  $\alpha$ -helical RALA, with a clear segregation of polar (arginine, histidine, glutamic acid) and non-polar (leucine, alanine) residues.

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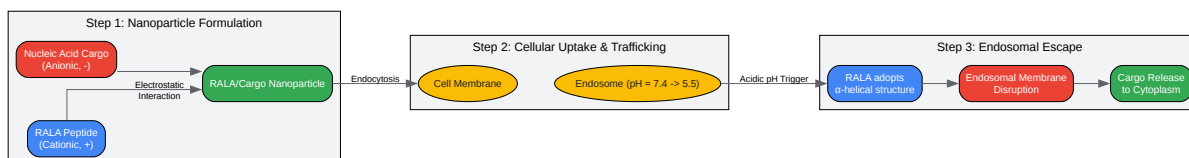
**Figure 1.** Helical wheel projection of **RALA peptide** demonstrating the spatial separation of hydrophilic (blue, red) and hydrophobic (yellow) residues, characteristic of its amphipathic nature.

## Mechanism of Action: From Nanoparticle to Endosomal Escape

The primary application of RALA is to overcome cellular barriers for the delivery of therapeutic cargo. This is achieved through a multi-step process involving nanoparticle formation, cellular uptake, and endosomal escape.

- **Nanoparticle Formation:** RALA is mixed with anionic cargo (e.g., pDNA, siRNA). The positively charged arginine residues on the peptide interact electrostatically with the negatively charged phosphate backbone of the nucleic acids. This interaction leads to the condensation of the cargo and the self-assembly of RALA/cargo nanoparticles.
- **Cellular Uptake:** These nanoparticles, typically possessing a net positive surface charge and a diameter under 200 nm, are efficiently internalized by cells through endocytosis.
- **Endosomal Escape:** Once inside the endosome, the internal pH drops from neutral to acidic. This acidification triggers the conformational shift in RALA to an  $\alpha$ -helical structure. The now-activated, amphipathic helix interacts with and disrupts the endosomal membrane, potentially by inducing budding and collapse of vesicles or forming pores. This disruption allows the RALA/cargo complex to escape into the cytoplasm, releasing the therapeutic agent to reach its target (e.g., the nucleus for pDNA or the ribosome for mRNA).

The logical workflow for RALA-mediated delivery is outlined in the diagram below.



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**Diagram 1.** Workflow of RALA-mediated intracellular cargo delivery.

## Quantitative Data Summary

The biophysical properties of RALA/cargo nanoparticles are critical for their delivery efficiency. These properties are typically characterized at different Nitrogen-to-Phosphate (N:P) ratios, which represent the molar ratio of positively charged nitrogen atoms in the peptide to negatively charged phosphate groups in the nucleic acid.

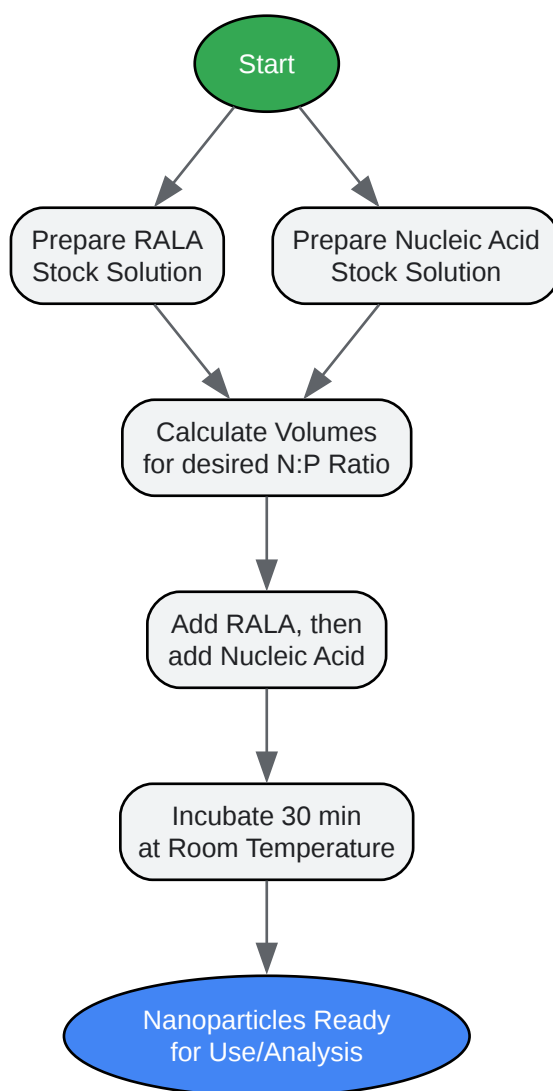
Property	Cargo Type	Optimal N:P Ratio	Value	Reference
Condensation	pDNA	$\geq 3$	Complete gel retardation	
siRNA	$\geq 4$	Complete gel retardation		
Particle Size	pDNA	$\geq 6$	$< 200$ nm	
siRNA	$\geq 6$	$\sim 100 - 150$ nm		
Zeta Potential	pDNA	$\geq 6$	$\sim +25$ mV	
siRNA	$\geq 6$	$\sim +20$ to $+30$ mV		

## Key Experimental Protocols

### 5.1 RALA-Nucleic Acid Nanoparticle Formulation

This protocol describes the self-assembly of RALA nanoparticles with a nucleic acid cargo (pDNA or siRNA).

- Reagent Preparation:
  - Dissolve lyophilized **RALA peptide** in sterile, nuclease-free water to a stock concentration (e.g., 1 mg/mL). Store aliquots at -20°C.
  - Dilute nucleic acid cargo (e.g., pDNA) in an appropriate buffer (e.g., TE buffer, pH 8.0) to a stock concentration of 1 mg/mL. Confirm purity and concentration via spectrophotometry ( $A_{260}/A_{280}$  ratio  $\geq 1.8$ ).
- Complexation:
  - Calculate the required volumes of RALA and nucleic acid solutions to achieve the desired N:P ratio.
  - In a sterile microcentrifuge tube, add the calculated volume of **RALA peptide** solution.
  - To the peptide solution, add the calculated volume of nucleic acid (e.g., 1  $\mu$ g of DNA) and mix gently by pipetting.
  - Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.
- Characterization:
  - The resulting nanoparticles are now ready for characterization (e.g., DLS, TEM) or for use in cell culture experiments.



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**Diagram 2.** Experimental workflow for RALA nanoparticle formulation.

## 5.2 Gel Retardation Assay

This assay is used to determine the N:P ratio at which RALA completely condenses the nucleic acid cargo, preventing its migration through an agarose gel.

- Nanoparticle Preparation: Prepare RALA/nucleic acid complexes at a range of N:P ratios (e.g., 0, 1, 2, 3, 4, 6, 8, 10, 12).
- Gel Electrophoresis:

- Load the prepared nanoparticle samples into the wells of a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).
- Run the gel in 1x TAE buffer at a constant voltage (e.g., 80-120 V) for a set time (e.g., 30-60 minutes).
- Visualization:
  - Visualize the gel under UV illumination.
  - The lowest N:P ratio at which no nucleic acid band is visible (as it is retained in the well) is the point of complete condensation.

### 5.3 Biophysical Characterization (DLS)

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and zeta potential (surface charge) of the formed nanoparticles.

- Sample Preparation: Prepare nanoparticles at the desired N:P ratio as described in Protocol 5.1. Dilute the sample in sterile water or an appropriate low-salt buffer to a suitable concentration for DLS analysis.
- Measurement:
  - Transfer the diluted sample to a disposable cuvette.
  - Measure the particle size and zeta potential using a DLS instrument (e.g., Malvern Nano ZS).
  - Perform measurements in triplicate for statistical accuracy.
- Analysis: Analyze the data to determine the mean hydrodynamic size (in nm) and the average surface charge (in mV). Cationic nanoparticles suitable for cellular uptake typically have a size < 200 nm and a positive zeta potential.

### 5.4 Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the **RALA peptide** and confirm its pH-dependent conformational change.

- Sample Preparation:
  - Prepare solutions of **RALA peptide** (e.g., 0.1-1 mg/mL) in buffers of different pH values, typically pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosome).
- Data Acquisition:
  - Use a CD spectrophotometer to acquire spectra in the far-UV range (e.g., 190-260 nm) at a constant temperature.
  - Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).
- Data Analysis:
  - Process the raw data (subtracting the buffer blank) and convert to mean residue ellipticity.
  - A spectrum with a strong negative band around 208 nm and 222 nm is characteristic of  $\alpha$ -helical content. A comparison of spectra at pH 7.4 and pH 5.5 will demonstrate the increase in  $\alpha$ -helicity in the acidic environment.

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